

Spectroscopic and Spectrometric Analysis of 2-Methyl-3-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-nitrophenol

Cat. No.: B1294317

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Methyl-3-nitrophenol** (CAS No: 5460-31-1). This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

Spectroscopic and Spectrometric Data

The following sections summarize the key spectroscopic and spectrometric data for **2-Methyl-3-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. The ^1H NMR spectrum reveals information about the protons, while ^{13}C NMR provides insights into the carbon skeleton.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Methyl-3-nitrophenol** was obtained in DMSO- d_6 . The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
-OH	10.35	Singlet
Aromatic-H	7.320	Multiplet
Aromatic-H	7.241	Multiplet
Aromatic-H	7.151	Multiplet
-CH ₃	2.250	Singlet
Data obtained from a 399.65 MHz spectrometer in DMSO-d ₆ . [1]		

¹³C NMR Spectral Data

Experimental ¹³C NMR data for **2-Methyl-3-nitrophenol** is not readily available in publicly accessible spectroscopic databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The table below lists the expected characteristic IR absorption bands for the functional groups in **2-Methyl-3-nitrophenol**.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500–3200 (broad)	Phenolic O-H	O-H stretch (H-bonded)
3100–3000	Aromatic C-H	C-H stretch
3000–2850	Methyl C-H	C-H stretch
1600–1585 & 1500–1400	Aromatic C=C	C=C stretch (in-ring)
1550–1475	Nitro (NO ₂)	N-O asymmetric stretch
1360–1290	Nitro (NO ₂)	N-O symmetric stretch
1320–1000	Phenolic C-O	C-O stretch

This table is based on characteristic IR absorption frequencies for the respective functional groups.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **2-Methyl-3-nitrophenol** is typically obtained using electron ionization (EI).

m/z	Relative Intensity (%)	Possible Fragment
153	64.3	[M] ⁺ (Molecular Ion)
136	100.0	[M-OH] ⁺
108	32.1	[M-NO ₂ -H] ⁺
77	75.9	[C ₆ H ₅] ⁺
53	33.4	[C ₄ H ₃] ⁺

Data corresponds to the mass spectrum obtained via electron ionization.[\[1\]](#)

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectroscopic and spectrometric data for compounds such as **2-Methyl-3-nitrophenol**.

NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of the **2-Methyl-3-nitrophenol** sample is dissolved in a deuterated solvent (e.g., DMSO- d_6) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.
- **^1H NMR Data Acquisition:** The ^1H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
- **^{13}C NMR Data Acquisition:** For the ^{13}C NMR spectrum, a larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is often employed to simplify the spectrum and improve sensitivity.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

FT-IR Spectroscopy Protocol

- **Sample Preparation:** For a solid sample like **2-Methyl-3-nitrophenol**, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

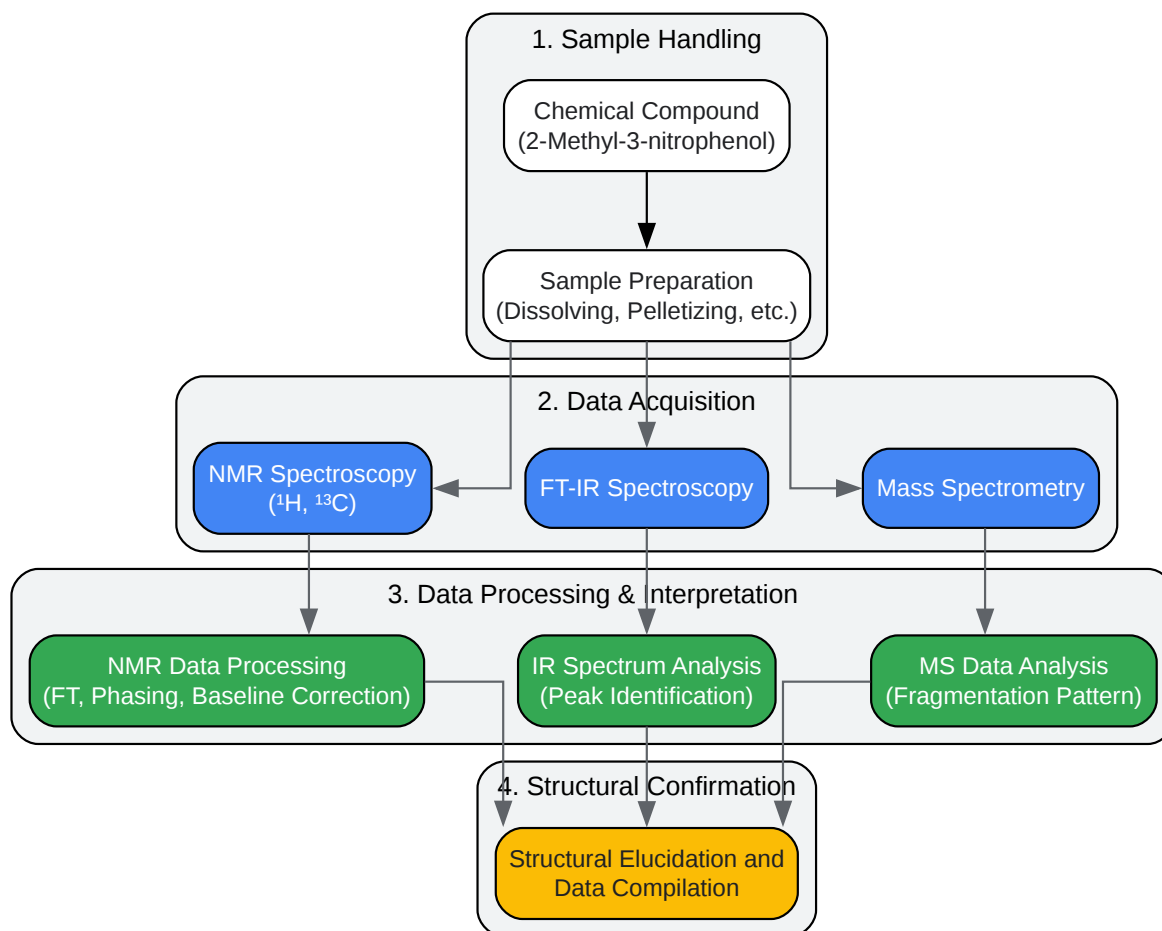
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded first. The sample is then placed in the spectrometer, and the spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, $[M]^+$), which can then undergo fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a chemical compound like **2-Methyl-3-nitrophenol**.



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